3-Fluoro-4-methoxyaniline

概要

説明

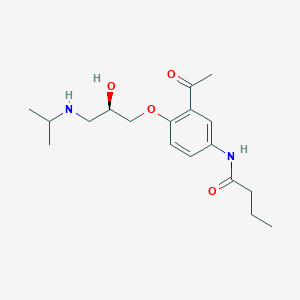

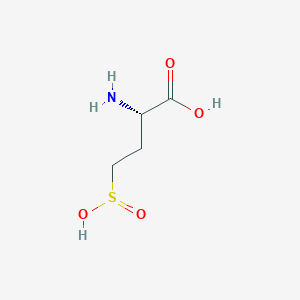

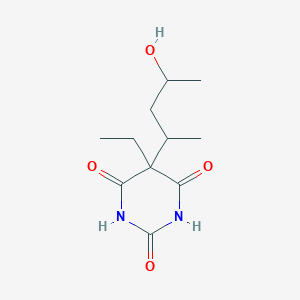

3-Fluoro-4-methoxyaniline (3-FMA) is an organic compound belonging to the class of aromatic heterocyclic compounds. It is a fluorinated derivative of aniline and is a colorless, water-soluble solid. 3-FMA is used in a variety of scientific research applications, including in vivo and in vitro studies, to understand its mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics.

科学的研究の応用

医薬品研究

3-フルオロ-4-メトキシアニリン: は、医薬品業界において、様々な医薬品分子の合成のためのビルディングブロックとして利用されています。そのユニークな構造により、治療特性を示す可能性のある化合物に組み込むことができます。 例えば、癌や慢性疼痛などの疾患の治療に潜在的な用途を持つ新規阻害剤を作成するために使用できます .

材料科学

材料科学では、3-フルオロ-4-メトキシアニリンは、新規材料の開発のための前駆体として役立ちます。 化合物にフッ素原子を導入する能力は、溶媒に対する耐性の向上や熱安定性の向上など、材料の物理的特性を大幅に変えることができます .

化学合成

この化合物は、中間体としての化学合成において重要な役割を果たしています。 それは、特定の代謝経路に関連する酵素であるアミノペプチダーゼNに対する阻害活性を示すロイシンウレイド誘導体の合成を含む、複雑な有機分子の調製に関与しています .

分析化学

分析化学では、3-フルオロ-4-メトキシアニリンは、標準または参照化合物として使用できます。 その明確に定義された構造と特性により、様々な分析技術のベンチマークとして役立ち、分析結果の精度と信頼性を確保できます .

環境科学

3-フルオロ-4-メトキシアニリンの環境科学における役割は、その分解や環境への影響に関する研究を含みます。 様々な環境条件におけるその挙動を理解することは、その生態学的フットプリントを評価し、安全な廃棄方法を確保するために不可欠です .

作用機序

Target of Action

3-Fluoro-4-methoxyaniline is a chemical compound used in the synthesis of various pharmaceutical agents It has been used as a reagent in the synthesis of novel leucine ureido derivatives, which have potent inhibitory activity against aminopeptidase n . Aminopeptidase N is an enzyme involved in the final digestion of peptides generated from hydrolysis of proteins by gastric and pancreatic proteases .

Mode of Action

Its role as a reagent in the synthesis of leucine ureido derivatives suggests that it may interact with its targets through the formation of covalent bonds during the synthesis process . The resulting changes could include alterations in the structure and function of the target molecules, leading to the observed inhibitory activity against aminopeptidase N .

Biochemical Pathways

Given its use in the synthesis of inhibitors for aminopeptidase n, it can be inferred that it may affect protein digestion pathways . The downstream effects of this could include disruption of protein turnover and peptide metabolism.

Pharmacokinetics

Some calculated physicochemical properties suggest that it has high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

Its use in the synthesis of aminopeptidase n inhibitors suggests that it may contribute to the inhibition of this enzyme, potentially affecting peptide metabolism at the cellular level .

Action Environment

It is recommended to store the compound in a dark place, sealed, and at room temperature .

Safety and Hazards

3-Fluoro-4-methoxyaniline may cause damage to organs through prolonged or repeated exposure. It may cause respiratory irritation and is harmful if inhaled. It is toxic if inhaled, causes serious eye irritation, and causes skin irritation. It is harmful in contact with skin and is harmful if swallowed .

将来の方向性

生化学分析

Biochemical Properties

It has been used as a reagent in the synthesis of novel leucine ureido derivatives which have potent inhibitory activity against aminopeptidase N . It has also been used in the synthesis of novel mGluR1 antagonists for the treatment of chronic pain

Cellular Effects

Its safety data sheet indicates that it may cause damage to organs through prolonged or repeated exposure . It may also cause respiratory irritation, and it is harmful if inhaled, swallowed, or in contact with skin

Molecular Mechanism

It is known to participate in various chemical reactions due to the presence of the aniline nitrogen, which can act as a nucleophile, and the electron-donating methoxy group, which can influence the reactivity of the fluorine atom

特性

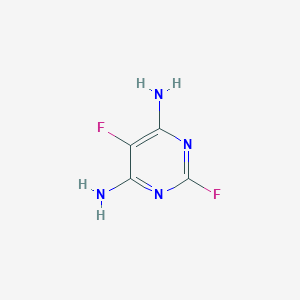

IUPAC Name |

3-fluoro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWAPDSCYTZUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342364 | |

| Record name | 3-Fluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

366-99-4 | |

| Record name | 3-Fluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FLUORO-4-METHOXYANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-fluoro-4-methoxyaniline exert its anti-melanogenic effects?

A1: this compound acts as a tyrosinase inhibitor. [] Tyrosinase is a key enzyme involved in melanin biosynthesis. By inhibiting tyrosinase activity, this compound reduces melanin production, leading to depigmenting effects. Specifically, the research highlighted that the derivative N-(4-fluorobenzyl)-3-fluoro-4-methoxyaniline (3d) displayed potent anti-melanogenic activity in α-MSH-induced B16F10 murine melanoma cells, even surpassing the efficacy of kojic acid, a known tyrosinase inhibitor. []

Q2: What is the structural characterization of this compound?

A2: While the provided research does not explicitly detail the molecular formula, weight, or spectroscopic data of this compound, it identifies the compound as a component of the volatile oil extracted from Cortex Fraxini. [] Further research beyond these articles would be required to obtain comprehensive structural characterization data.

Q3: Have any studies investigated the structure-activity relationship (SAR) of this compound derivatives in relation to their anti-tyrosinase activity?

A3: Yes, the study focusing on the synthesis of fluorinated N-benzylaniline derivatives explored the impact of structural modifications on anti-tyrosinase activity. [] The researchers found that the presence of p-fluorine monosubstitution in the N-benzylaniline scaffold significantly enhanced the inhibitory potency against mushroom tyrosinase. [] This suggests that the specific position of the fluorine atom plays a crucial role in the interaction with the enzyme's active site.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B107094.png)

![3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol](/img/structure/B107120.png)